molecular formula C14H20N4O2 B6435018 N-{[1-(4-methoxypyrimidin-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanecarboxamide CAS No. 2548976-05-0

N-{[1-(4-methoxypyrimidin-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanecarboxamide

Cat. No.: B6435018
CAS No.: 2548976-05-0
M. Wt: 276.33 g/mol
InChI Key: GSRUJPMRIPRQQY-UHFFFAOYSA-N
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Description

methyl}-N-methylcyclopropanecarboxamide* This compound is a structurally complex molecule featuring a pyrimidine core substituted with a methoxy group at the 4-position, an azetidine ring linked via its 3-methyl group to a cyclopropane carboxamide moiety. The 4-methoxypyrimidine motif is a common pharmacophore in kinase inhibitors, suggesting possible applications in targeted therapies .

Properties

IUPAC Name

N-[[1-(4-methoxypyrimidin-2-yl)azetidin-3-yl]methyl]-N-methylcyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O2/c1-17(13(19)11-3-4-11)7-10-8-18(9-10)14-15-6-5-12(16-14)20-2/h5-6,10-11H,3-4,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSRUJPMRIPRQQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CN(C1)C2=NC=CC(=N2)OC)C(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{[1-(4-methoxypyrimidin-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, focusing on its mechanisms of action, efficacy in various conditions, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes:

  • Azetidine ring : A four-membered nitrogen-containing ring.
  • Pyrimidine moiety : A six-membered ring with two nitrogen atoms.
  • Cyclopropane carboxamide : A three-membered carbon ring with a carboxamide functional group.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including kinases and receptors involved in cellular signaling pathways. Studies indicate that it may modulate kinase activity, which is crucial in the treatment of several diseases, including cancer and autoimmune disorders.

Biological Activity Data

Activity Target Effect Reference
Kinase inhibitionc-KITInhibition of cell proliferation
Anti-inflammatoryNF-kBReduction in inflammatory cytokines
Antitumor activityVarious cancer cellsInduction of apoptosis

Case Studies

  • Cancer Treatment : In a preclinical study, this compound demonstrated significant antitumor effects against breast cancer cell lines. The compound induced apoptosis and inhibited cell migration, suggesting its potential as a therapeutic agent in oncology.
  • Autoimmune Disorders : Another study highlighted the compound's ability to modulate immune responses by inhibiting NF-kB signaling pathways. This effect was linked to reduced levels of pro-inflammatory cytokines in vitro, indicating potential use in treating conditions like rheumatoid arthritis.
  • Kinase Activity Modulation : Research has shown that this compound effectively inhibits specific kinases associated with myeloid proliferative disorders. This inhibition leads to decreased cell viability and proliferation in affected cell lines, demonstrating its therapeutic promise in hematological malignancies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physicochemical and Spectroscopic Properties

The following table compares inferred properties of the target compound with those of analogs from :

Property Target Compound 4-(Benzo[d][1,3]dioxol-5-yl)-6-methyl-N-(4-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide 6-(4-Fluorophenyl)-2-oxo-4-(quinolin-2-yl)-1,2-dihydropyridine-3-carbonitrile
Molecular Weight ~350–400 g/mol (estimated) 453.45 g/mol 359.34 g/mol
Key Functional Groups 4-Methoxypyrimidine, azetidine, cyclopropane 2-Thioxo, nitrophenyl, benzodioxole 2-Oxo, fluorophenyl, quinoline
Spectral Data Expected IR: C=O (~1650 cm⁻¹), N–H (~3300 cm⁻¹) Reported IR: C=S (1250 cm⁻¹), NO₂ (1520 cm⁻¹) Reported ¹H NMR: δ 8.9 (quinoline-H), δ 7.6 (fluorophenyl)
Biological Activity Hypothesized kinase inhibition Antimicrobial activity (reported) Antitumor activity (reported)

Crystallographic and Computational Analysis

While and 3 focus on crystallographic software (SHELX, WinGX), these tools are critical for resolving the stereochemistry of complex molecules like the target compound. For example:

  • SHELXL : Used for refining small-molecule structures, particularly those with anisotropic displacement parameters, which would apply to the cyclopropane’s strained geometry .
  • ORTEP : Employed for visualizing anisotropic thermal ellipsoids, essential for confirming the spatial arrangement of the azetidine and pyrimidine moieties .

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